molecular formula C19H20N6O3 B2697037 N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-19-1

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2697037
CAS No.: 1396749-19-1
M. Wt: 380.408
InChI Key: YWGRVXCKAXYIJR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methoxyethyl and methylbenzamido groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the cyclization of nitriles with azides under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The methoxyethyl and methylbenzamido groups may enhance its binding affinity and selectivity for certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide
  • N-(2-ethoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide
  • N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxylic acid

Uniqueness

N-(2-methoxyethyl)-2-(4-(2-methylbenzamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and stability, while the methylbenzamido group contributes to its biological activity. Compared to similar compounds, it may exhibit improved efficacy and selectivity in certain applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-[(2-methylbenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-5-3-4-6-16(13)18(26)21-14-7-9-15(10-8-14)25-23-17(22-24-25)19(27)20-11-12-28-2/h3-10H,11-12H2,1-2H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRVXCKAXYIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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